1-(6-Chloro-2-pyrazinyl)-3-pyrrolidinol
Overview
Description
This would typically include the compound’s systematic name, other names or synonyms it might be known by, and its classification or family of compounds it belongs to.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Scientific Research Applications
Overview of Pyrazine and Pyrrolidine Derivatives
The compound 1-(6-Chloro-2-pyrazinyl)-3-pyrrolidinol, involving pyrazine and pyrrolidine scaffolds, has potential significance in various scientific research applications, particularly in synthetic chemistry and drug discovery. Pyrazines and pyrrolidines are known for their versatile roles in the development of biologically active compounds and materials with specialized properties.
Synthesis and Catalysis
The synthesis of pyrano[2,3-d]pyrimidine derivatives, which could be related to the structural motif of 1-(6-Chloro-2-pyrazinyl)-3-pyrrolidinol, demonstrates the importance of hybrid catalysts in medicinal and pharmaceutical industries. These catalysts facilitate the development of complex molecular structures with potential therapeutic applications. Such synthetic pathways highlight the role of 1-(6-Chloro-2-pyrazinyl)-3-pyrrolidinol-related compounds in drug synthesis and material science (Parmar, Vala, & Patel, 2023).
Biological and Medicinal Applications
Derivatives of pyrazine, such as pyrazolo[3,4-b]pyridine, have been extensively studied for their versatility as kinase inhibitors in the development of cancer therapeutics. The ability of these scaffolds to bind to kinases in multiple modes makes them valuable in designing drugs with enhanced specificity and efficacy (Wenglowsky, 2013).
Additionally, pyrrolidine derivatives are highlighted for their significant presence in drug discovery, offering insights into the structural importance of the five-membered pyrrolidine ring. This scaffold contributes to stereochemistry and pharmacophore exploration, underlying the potential medicinal applications of 1-(6-Chloro-2-pyrazinyl)-3-pyrrolidinol-related compounds (Li Petri et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety or hazard information.
Future Directions
This involves discussing potential future research directions or applications for the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a scientific literature database. If you have access to a university library, they often have subscriptions to these databases. You could also consider reaching out to a chemistry professor or researcher for more information. They might be able to provide more specific insights or suggest relevant literature to read.
properties
IUPAC Name |
1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-3-10-4-8(11-7)12-2-1-6(13)5-12/h3-4,6,13H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFKCMOGRCBXAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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